

# cathelicidin antimicrobial peptide discovery and history

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## An In-depth Technical Guide to the Discovery and History of **Cathelicidin Antimicrobial Peptides**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cathelicidins represent a crucial family of host defense peptides (HDPs) that form a vital component of the innate immune system in vertebrates. First identified in the early 1990s, these peptides are distinguished by their conserved N-terminal "cathelin" prodomain and a highly variable C-terminal antimicrobial peptide domain. Upon proteolytic cleavage, the mature antimicrobial peptide is released to combat a wide spectrum of pathogens, including bacteria, viruses, and fungi. Beyond their direct microbicidal activity, cathelicidins are now recognized as multifunctional modulators of the immune response, influencing inflammation, wound healing, and angiogenesis. This technical guide provides a comprehensive overview of the discovery, history, key experimental methodologies, and regulatory pathways associated with this important class of antimicrobial peptides.

## Discovery and Historical Timeline

The journey to understanding cathelicidins began with early explorations into the innate immune mechanisms of various species. A pivotal moment in this journey was the recognition of a common precursor structure shared by seemingly different antimicrobial peptides.

## Early Discoveries of Antimicrobial Peptides:

While the formal discovery of the cathelicidin family occurred later, the groundwork was laid by the isolation of various antimicrobial peptides. In 1980, Hans Boman and his colleagues isolated cecropins from the hemolymph of the *Hyalophora cecropia* moth, which were among the first animal antimicrobial peptides to be characterized[1][2]. This was followed by Michael Zasloff's discovery of magainins from the skin of the African clawed frog, *Xenopus laevis*, in 1987[1]. These findings spurred interest in identifying similar molecules in mammals.

## The Unveiling of the Cathelicidin Family:

The defining discovery of the cathelicidin family is credited to the work of Domenico Romeo, Marco Zanetti, and their colleagues in the early 1990s[3]. While studying myeloid cells, they observed that several structurally distinct bovine antimicrobial peptides were all synthesized as larger precursor proteins[3]. Cloning studies revealed that these precursors shared a highly conserved proregion with significant sequence homology to a porcine protein named cathelin, a known inhibitor of the cysteine protease cathepsin L[3]. This shared "cathelin-like" domain led to the coining of the term "cathelicidin" in 1995 to classify this new family of antimicrobial peptides[3][4].

## Key Milestones in Cathelicidin Research:

- Late 1980s: The first mammalian cathelicidins, bactenecins (Bac5 and Bac7), were isolated from bovine neutrophils[1][5].
- 1995: The term "cathelicidin" is formally proposed[3][4].
- 1995: The single human cathelicidin precursor, hCAP-18, is identified, and its C-terminal peptide is initially predicted to be FALL-39[4][6][7].
- 1996: Further research refines the structure of the mature human cathelicidin peptide, identifying it as the 37-amino acid peptide LL-37[8].
- Late 1990s - Present: A diverse array of cathelicidins are identified in numerous vertebrate species, including mice (CRAMP), rabbits (CAP-18), pigs (PR-39, protegrins), and various fish, birds, and reptiles[1][4][9].

## Structure and Processing of Cathelicidins

A defining characteristic of cathelicidins is their synthesis as inactive precursors, or propeptides. This structural organization prevents potential cytotoxicity to host cells and allows for controlled activation at sites of infection or inflammation.

The cathelicidin gene typically consists of four exons and three introns[1][10]. This genetic architecture encodes a preproprotein with three distinct domains:

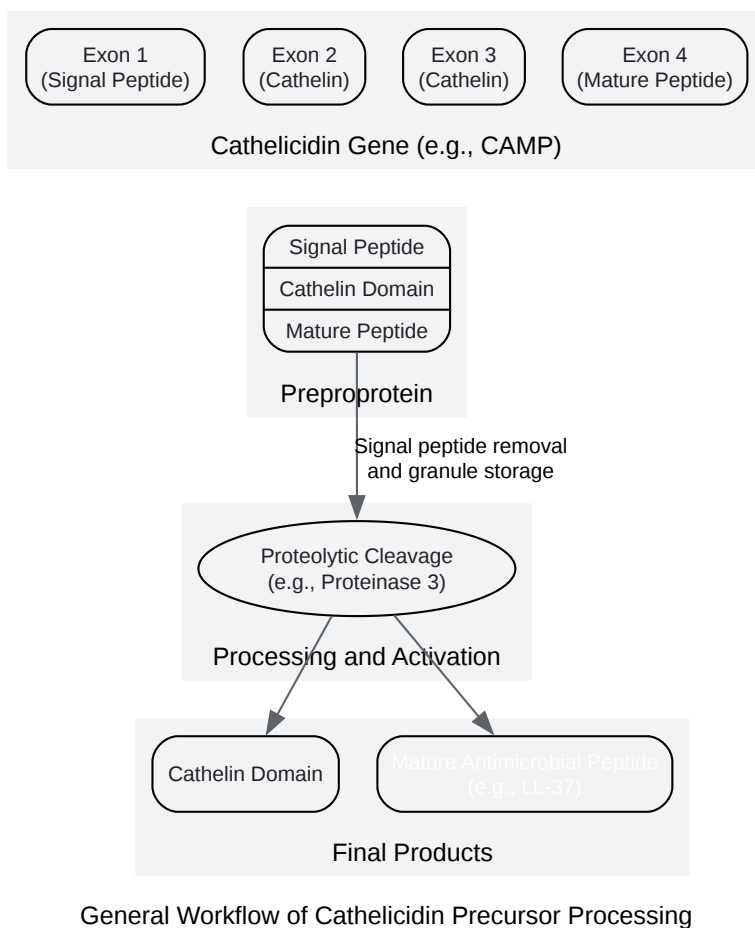
- **N-terminal Signal Peptide:** This sequence directs the nascent polypeptide to the endoplasmic reticulum for subsequent processing and packaging into granules.
- **Cathelin-like Prodomain:** This highly conserved region is homologous to the cystatin family of cysteine protease inhibitors. It is thought to be involved in the proper folding of the precursor, preventing premature activation and protecting the mature peptide from degradation.
- **C-terminal Mature Antimicrobial Peptide:** This domain is highly variable in sequence, length, and structure across different species and even within the same species. This diversity gives rise to a wide range of antimicrobial and immunomodulatory activities.

## Proteolytic Activation of the Precursor

The release of the active mature peptide from the cathelicidin precursor is a critical step in its function. This process is mediated by proteolytic cleavage, primarily by serine proteases. In neutrophils, the inactive precursor (e.g., human hCAP-18) is stored in secondary granules. Upon stimulation, such as during phagocytosis or degranulation, the contents of these granules can mix with the contents of primary (azurophilic) granules, which contain proteases like neutrophil elastase and proteinase 3[11][12][13].

In humans, proteinase 3 is the primary enzyme responsible for cleaving hCAP-18 to release the active LL-37 peptide[11][13]. In contrast, neutrophil elastase is the key processing enzyme for many bovine and porcine cathelicidins[11][12].

Below is a diagram illustrating the general workflow of cathelicidin precursor processing.



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Caption: General Workflow of Cathelicidin Precursor Processing.

## Key Experimental Protocols

The study of cathelicidins has relied on a variety of biochemical and microbiological techniques. The following sections detail the methodologies for key experiments cited in the discovery and characterization of these peptides.

## Purification of Cathelicidins

The purification of native cathelicidins from biological samples, such as neutrophil granules, is a critical first step for their characterization. Due to their cationic nature, specific techniques are required.

### 4.1.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the separation and purification of peptides based on their hydrophobicity[14][15][16][17].

Methodology:

- **Sample Preparation:** Crude peptide extracts from sources like neutrophil granules are acidified, often with acetic acid or trifluoroacetic acid (TFA), to ensure the peptides are protonated and soluble.
- **Column:** A C8 or C18 reversed-phase column is typically used. The choice of column chemistry can be optimized for the specific peptide of interest[17][18].
- **Mobile Phase:** A two-solvent system is employed:
  - **Solvent A:** An aqueous solution containing a low concentration of an ion-pairing agent, such as 0.1% TFA.
  - **Solvent B:** An organic solvent, typically acetonitrile, also containing 0.1% TFA.
- **Elution:** Peptides are eluted from the column using a linear gradient of increasing concentrations of Solvent B. More hydrophobic peptides will elute at higher concentrations of acetonitrile.
- **Detection and Fraction Collection:** Eluting peptides are detected by monitoring absorbance at 214 nm or 280 nm. Fractions are collected and subsequently analyzed for purity and antimicrobial activity.

### 4.1.2. Acid-Urea Polyacrylamide Gel Electrophoresis (AU-PAGE)

AU-PAGE is a specialized electrophoretic technique used to separate small, cationic peptides that may not resolve well on standard SDS-PAGE systems[19][20][21][22][23].

Methodology:

- **Gel Preparation:** A polyacrylamide gel (typically 12-15%) is prepared containing 4-8 M urea and an acidic buffer system (e.g., acetic acid). The urea acts as a denaturant to prevent peptide aggregation.
- **Sample Preparation:** Peptide samples are dissolved in an acidic loading buffer containing urea and a tracking dye such as methyl green.
- **Electrophoresis:** The gel is run in an acidic running buffer (e.g., 5% acetic acid). Importantly, due to the positive charge of the peptides at low pH, the polarity of the electrophoresis chamber is reversed (peptides migrate towards the cathode)[19].
- **Visualization:** After electrophoresis, the gel is stained with a protein stain like Coomassie Brilliant Blue to visualize the separated peptide bands.

## Antimicrobial Activity Assays

Determining the antimicrobial potency of purified or synthetic cathelicidins is fundamental to their study.

### 4.2.1. Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[4][24][25][26][27].

Methodology:

- **Peptide Preparation:** The cathelicidin peptide is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. To prevent peptide loss due to adhesion to plastic, polypropylene plates and the inclusion of 0.01% acetic acid and 0.2% bovine serum albumin (BSA) in the diluent are often recommended[4][24].
- **Bacterial Inoculum Preparation:** A standardized suspension of the test microorganism (e.g., *Escherichia coli*, *Staphylococcus aureus*) is prepared to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- **Incubation:** The microtiter plate containing the peptide dilutions and bacterial inoculum is incubated at 37°C for 18-24 hours.

- **MIC Determination:** The MIC is recorded as the lowest peptide concentration at which there is no visible bacterial growth.

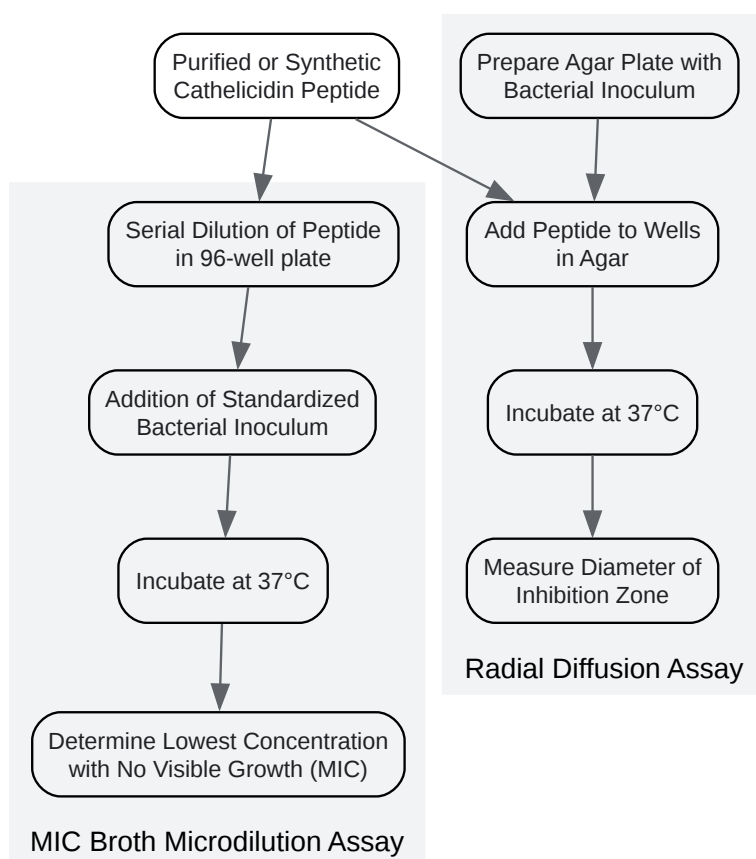
### 4.2.2. Radial Diffusion Assay

The radial diffusion assay is a gel-based method that provides a measure of antimicrobial activity by observing zones of growth inhibition[28][29][30][31][32][33].

Methodology:

- **Agar Plate Preparation:** A thin layer of nutrient agar is poured into a petri dish. A second layer of agar containing a standardized inoculum of the test microorganism is then overlaid.
- **Well Creation:** Small wells are punched into the solidified agar.
- **Peptide Application:** A defined volume of the cathelicidin peptide solution at a known concentration is added to each well.
- **Incubation:** The plate is incubated at 37°C for a specified period, typically 18-24 hours.
- **Zone of Inhibition Measurement:** The antimicrobial activity is quantified by measuring the diameter of the clear zone around each well where bacterial growth has been inhibited.

Below is a diagram outlining the workflow for a typical antimicrobial activity assessment.



Workflow for Antimicrobial Activity Assessment

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Caption: Workflow for Antimicrobial Activity Assessment.

## Cloning and Sequencing of Cathelicidin Genes

The identification of new cathelicidins and the understanding of their precursor structure have been heavily reliant on molecular biology techniques[34].

Methodology:

- **RNA Extraction and cDNA Synthesis:** Total RNA is extracted from a relevant tissue source (e.g., bone marrow, neutrophils, skin). This RNA is then reverse transcribed to create complementary DNA (cDNA).
- **PCR Amplification:** Based on conserved regions of the cathelin domain from known cathelicidins, degenerate primers are designed. These primers are used in the polymerase



chain reaction (PCR) to amplify the corresponding cDNA sequences.

- **Cloning and Sequencing:** The amplified PCR products are ligated into a suitable cloning vector (e.g., pMD19-T vector) and transformed into a bacterial host (e.g., *E. coli*). The cloned DNA is then sequenced to determine the nucleotide sequence of the cathelicidin gene.
- **Sequence Analysis:** The obtained sequence is translated into its corresponding amino acid sequence. This allows for the identification of the signal peptide, cathelin domain, and the novel mature peptide sequence.

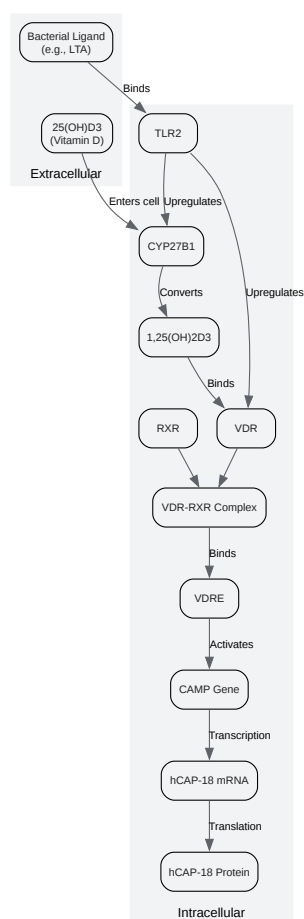
## Regulation of Cathelicidin Gene Expression

The expression of the cathelicidin gene (e.g., CAMP in humans) is tightly regulated by a variety of signaling pathways, ensuring its production is induced when needed to combat infection and inflammation.

### Vitamin D Signaling Pathway

One of the most well-characterized pathways for cathelicidin induction is through vitamin D signaling[9][35][36][37].

The active form of vitamin D, 1,25-dihydroxyvitamin D<sub>3</sub> (1,25(OH)<sub>2</sub>D<sub>3</sub>), binds to the vitamin D receptor (VDR). The VDR then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to a specific DNA sequence known as the vitamin D response element (VDRE) located in the promoter region of the CAMP gene, thereby initiating its transcription[9]. This pathway is particularly important in epithelial cells and macrophages. Toll-like receptor (TLR) activation can enhance this pathway by upregulating the expression of both the VDR and the enzyme (CYP27B1) that converts vitamin D to its active form[36].



Vitamin D Signaling Pathway for Cathelicidin Expression

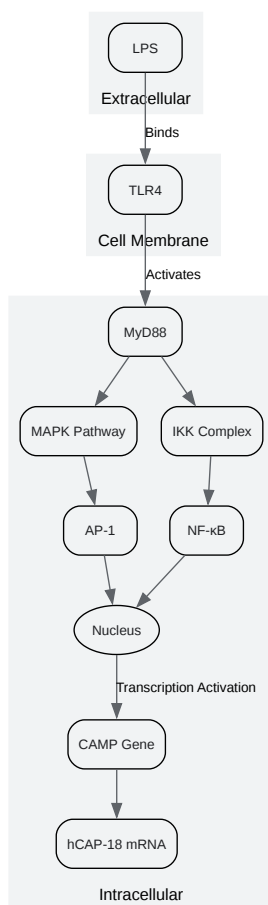
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Caption: Vitamin D Signaling Pathway for Cathelicidin Expression.

## Toll-Like Receptor (TLR) Signaling

TLRs are pattern recognition receptors that recognize conserved molecular structures on pathogens, such as lipopolysaccharide (LPS) from Gram-negative bacteria. TLR activation triggers downstream signaling cascades that lead to the production of inflammatory cytokines and antimicrobial peptides, including cathelicidins[6][7][38][39][40].

For example, LPS binding to TLR4 on macrophages can activate signaling pathways involving MyD88, leading to the activation of transcription factors like NF- $\kappa$ B and AP-1[3][7]. These transcription factors can then bind to their respective response elements in the promoter of the cathelicidin gene, inducing its expression[3].



TLR4 Signaling Pathway for Cathelicidin Expression

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Caption: TLR4 Signaling Pathway for Cathelicidin Expression.

## Other Regulatory Pathways

- **Inflammatory Cytokines:** Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) can also induce cathelicidin expression, often through the activation of transcription factors like NF-IL-6 and NF- $\kappa$ B[1][3][10].
- **Endoplasmic Reticulum (ER) Stress:** Cellular stress conditions, such as those induced by infection or injury, can lead to ER stress. This, in turn, can activate signaling pathways involving NF- $\kappa$ B and C/EBP $\alpha$  to upregulate cathelicidin expression, independent of the VDR pathway[8].

## Quantitative Data Summary

The antimicrobial activity of cathelicidins varies depending on the specific peptide and the target microorganism. The following tables summarize representative MIC data for human LL-37 and other mammalian cathelicidins.

Table 1: Minimum Inhibitory Concentrations (MIC) of Human LL-37

Microorganism	Strain	MIC (µg/mL)	Reference
Escherichia coli	ATCC 25922	2 - 8	<a href="#">[33]</a> <a href="#">[41]</a>
Pseudomonas aeruginosa	PAO1	4 - 16	<a href="#">[33]</a> <a href="#">[41]</a>
Staphylococcus aureus	ATCC 29213	4 - 32	<a href="#">[33]</a> <a href="#">[41]</a>
Candida albicans	ATCC 90028	16 - 64	N/A

Note: MIC values can vary depending on the specific assay conditions, including the broth medium and salt concentration.

Table 2: Comparative MICs of Various Mammalian Cathelicidins

Peptide	Species of Origin	E. coli (µg/mL)	S. aureus (µg/mL)	Reference
LL-37	Human	2 - 8	4 - 32	<a href="#">[33]</a> <a href="#">[41]</a>
CAP-18	Rabbit	1 - 4	2 - 8	<a href="#">[33]</a> <a href="#">[41]</a>
CRAMP	Mouse	4 - 16	8 - 32	<a href="#">[33]</a> <a href="#">[41]</a>
SMAP-29	Sheep	1 - 2	1 - 4	<a href="#">[33]</a> <a href="#">[41]</a>
PR-39	Pig	0.5 - 2	> 64	N/A

## Conclusion

Since their formal discovery, the cathelicidins have emerged from being considered simple antimicrobial agents to being recognized as pleiotropic effectors of the innate immune system.

The elucidation of their history, from the initial observations of shared precursor structures to the detailed characterization of their regulation and function, has provided invaluable insights into host defense mechanisms. The experimental protocols developed and refined over the past few decades have been instrumental in this progress. As the challenge of antimicrobial resistance continues to grow, a deep understanding of the discovery, biology, and mechanisms of action of cathelicidins will be essential for the development of novel therapeutic strategies that harness the power of these endogenous peptides.

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